molecular formula C22H27ClN6O2 B1667224 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride CAS No. 912806-16-7

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride

Cat. No.: B1667224
CAS No.: 912806-16-7
M. Wt: 442.9 g/mol
InChI Key: BIYQUPNVBIOJIY-UHFFFAOYSA-N
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Description

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride is a novel, potent, and highly selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). This kinase plays a critical role in regulating the production of many inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has shown significant potential in the treatment of inflammatory diseases due to its improved pharmacokinetic profile .

Mechanism of Action

Target of Action

The primary target of BMS-582949 hydrochloride is the p38α mitogen-activated protein kinase (p38α MAPK) . This kinase plays a critical role in regulating the production of many inflammatory cytokines .

Mode of Action

BMS-582949 hydrochloride acts as a dual-action kinase inhibitor . It inhibits both the activity and activation of p38α MAPK . This compound is well suited to resist cellular responses that would drive p38 activation more strongly .

Biochemical Pathways

The inhibition of p38α MAPK by BMS-582949 hydrochloride affects the production of inflammatory cytokines, including TNF-α and IL-1β . These cytokines are involved in various inflammatory pathways, and their regulation can have downstream effects on inflammation and related diseases.

Pharmacokinetics

BMS-582949 hydrochloride displays a significantly improved pharmacokinetic profile . It is orally active , which enhances its bioavailability. It is a weak inhibitor of cyp3a4 , which could potentially affect its metabolism and excretion.

Result of Action

The inhibition of p38α MAPK by BMS-582949 hydrochloride leads to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and could potentially be effective in the treatment of inflammatory diseases .

Action Environment

The action, efficacy, and stability of BMS-582949 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism due to interactions with enzymes such as CYP3A4 . Additionally, factors such as pH and temperature could potentially affect its stability and action.

Biochemical Analysis

Biochemical Properties

BMS-582949 hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting p38α MAPK. This enzyme is involved in the regulation of inflammatory responses and stress-induced signaling pathways. BMS-582949 hydrochloride interacts with p38α MAPK by binding to its active site, thereby preventing the phosphorylation and activation of downstream targets . Additionally, BMS-582949 hydrochloride has been shown to weakly inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism .

Cellular Effects

BMS-582949 hydrochloride exerts significant effects on various cell types and cellular processes. In cells where p38 MAPK has been activated by lipopolysaccharides (LPS), treatment with BMS-582949 hydrochloride rapidly reverses p38 activation, as evidenced by the loss of phosphorylation of p38 . This compound influences cell signaling pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, BMS-582949 hydrochloride has been shown to affect gene expression and cellular metabolism by modulating the activity of p38α MAPK .

Molecular Mechanism

The molecular mechanism of action of BMS-582949 hydrochloride involves its selective inhibition of p38α MAPK. By binding to the active site of p38α MAPK, BMS-582949 hydrochloride prevents the enzyme from phosphorylating and activating its downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, BMS-582949 hydrochloride displays a significantly improved pharmacokinetic profile, making it effective in the treatment of inflammatory diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-582949 hydrochloride have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies. For example, in a study involving male Sprague-Dawley rats, BMS-582949 hydrochloride was administered orally once daily for a period of 12 weeks. The results indicated that the compound maintained its inhibitory effects on p38α MAPK and reduced arterial inflammation over the duration of the study .

Dosage Effects in Animal Models

The effects of BMS-582949 hydrochloride vary with different dosages in animal models. In a study involving male Sprague-Dawley rats with adjuvant arthritis, BMS-582949 hydrochloride was administered orally at doses of 1, 10, and 100 mg/kg once daily. The results showed a dose-dependent reduction in paw swelling, with significant efficacy observed at doses of 10 and 100 mg/kg . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

BMS-582949 hydrochloride is involved in metabolic pathways that regulate the production of inflammatory cytokines. The compound selectively inhibits p38α MAPK, which plays a critical role in the regulation of TNF-α and IL-1β production . Additionally, BMS-582949 hydrochloride has been shown to weakly inhibit the activity of CYP3A4, an enzyme involved in drug metabolism . This interaction with metabolic enzymes highlights the importance of considering potential drug-drug interactions when using BMS-582949 hydrochloride in therapeutic settings.

Transport and Distribution

BMS-582949 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high oral bioavailability, with values of 90% and 60% in mice and rats, respectively . After oral administration, BMS-582949 hydrochloride is rapidly absorbed and distributed to target tissues, where it exerts its inhibitory effects on p38α MAPK . The clearance rate of BMS-582949 hydrochloride in mice is approximately 4.4 mL/min/kg .

Subcellular Localization

The subcellular localization of BMS-582949 hydrochloride is primarily within the cytoplasm, where it interacts with p38α MAPK. By binding to the active site of p38α MAPK, BMS-582949 hydrochloride prevents the enzyme from phosphorylating and activating its downstream targets . This localization is crucial for the compound’s inhibitory effects on inflammatory signaling pathways and cytokine production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride stands out due to its significantly improved pharmacokinetic profile, which includes better oral bioavailability and selectivity for p38α MAPK over other kinases. This makes it a highly effective compound for research and potential therapeutic use .

Properties

IUPAC Name

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQUPNVBIOJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912806-16-7
Record name 4-((5-((Cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propylpyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912806167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-582949 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6GAP3R9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Reactant of Route 5
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride

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